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Compound of Interest

(S)-1-(2,6-

dichlorophenyl)ethanamine

Compound Name:

CAS No.: 121443-79-6

Cat. No.: B1169324

L J

(S)-1-(2,6-dichlorophenyl)ethanamine is a chiral amine of significant interest in medicinal
chemistry and pharmaceutical development. Its structural rigidity, conferred by the sterically
hindered 2,6-dichlorophenyl group, and its specific stereochemistry make it a valuable
intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical
ingredients (APIs). The absolute configuration of a chiral drug is often critical to its
pharmacological activity and safety profile, as different enantiomers can exhibit vastly different
potencies, efficacies, and toxicities. This guide provides a comprehensive overview of the
chemical properties, synthesis, resolution, and applications of the (S)-enantiomer, with a focus
on its role in the development of modern therapeutics. Its primary utility is as a key intermediate
in the synthesis of long-acting local anesthetics, such as levobupivacaine, where the (S)-
configuration is essential for the desired therapeutic effect and reduced toxicity.[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of (S)-1-(2,6-dichlorophenyl)ethanamine are
foundational to its handling, reactivity, and purification. While experimental data for some
properties are not widely published, reliable predictions based on its structure provide valuable
insights for laboratory and industrial applications.

Data Summary Table
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Property Value Source
(1S)-1-(2,6-

IUPAC Name ) ) N/A
dichlorophenyl)ethanamine

CAS Number 121443-79-6 [1]

Molecular Formula CsHoCI2N [1]

Molecular Weight 190.07 g/mol [1]
Colorless to light orange/yellow

Appearance o [2]
clear liquid

Boiling Point 248.1 £ 25.0 °C (Predicted) [1]

Density 1.262 + 0.06 g/cm3 (Predicted) [1]

. Freely soluble in ethanol and

Solubility [3]
ether
Room temperature, under inert

Storage atmosphere, protected from [1114]

light

Predicted Spectroscopic Characteristics

While specific spectra for (S)-1-(2,6-dichlorophenyl)ethanamine are not readily available in

public databases, its spectral characteristics can be reliably predicted based on its structure

and data from analogous compounds.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals corresponding to the aromatic and aliphatic protons. The three protons

of the aromatic ring will likely appear as a multiplet between 7.0-7.5 ppm. The methine

proton (CH-NH2z) adjacent to the chiral center would appear as a quartet, coupled to the

methyl protons. The methyl group (CHs) would present as a doublet, coupled to the methine

proton. The two amine protons (NHz) would likely appear as a broad singlet, the chemical

shift of which can be concentration-dependent and affected by the solvent.
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e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show eight distinct
carbon signals. The two chlorine-bearing aromatic carbons would be downfield, followed by
the other four aromatic carbons. The chiral methine carbon would be in the aliphatic region,
as would the methyl carbon.

» IR (Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching
vibrations for the primary amine, typically appearing as a medium-intensity doublet in the
3300-3500 cm~1 region. C-H stretching vibrations for the aromatic and aliphatic groups
would be observed around 2850-3100 cm~1. Aromatic C=C stretching bands would appear in
the 1450-1600 cm~t region. The strong C-ClI stretching vibrations are expected in the
fingerprint region, typically below 800 cm™—1.

e Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a
molecular ion peak (M*) at m/z 190. The isotopic pattern of this peak would be characteristic
of a molecule containing two chlorine atoms (M, M+2, M+4 peaks with relative intensities of
approximately 9:6:1). A prominent fragment would likely be the loss of the methyl group (M-
15), resulting in a fragment at m/z 175.

Synthesis and Chiral Resolution

The production of enantiomerically pure (S)-1-(2,6-dichlorophenyl)ethanamine is crucial for
its use in pharmaceutical synthesis. This is typically achieved by synthesizing the racemic
mixture followed by a chiral resolution step.

Synthesis Pathway

A common route to the racemic 1-(2,6-dichlorophenyl)ethanamine involves the reduction of the
corresponding oxime or the reductive amination of 2,6-dichloroacetophenone. The resulting
racemic amine must then be resolved to isolate the desired (S)-enantiomer.

Experimental Protocol: Diastereomeric Salt Resolution

The classical method for resolving racemic amines is through the formation of diastereomeric
salts using a chiral acid. The differing solubilities of these salts allow for their separation by
fractional crystallization.[5] L-(+)-Tartaric acid is a cost-effective and highly effective resolving
agent for this purpose.[6]
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Objective: To isolate (S)-1-(2,6-dichlorophenyl)ethanamine from a racemic mixture.
Materials:

e Racemic (z)-1-(2,6-dichlorophenyl)ethanamine

e L-(+)-Tartaric acid

e Methanol

¢ 10% Sodium hydroxide (NaOH) solution

o Diethyl ether (or other suitable organic solvent)

e Anhydrous magnesium sulfate (MgSQOa)

o Standard laboratory glassware, vacuum filtration apparatus, rotary evaporator
Step-by-Step Methodology:

 Salt Formation:

o Dissolve 1.0 equivalent of L-(+)-tartaric acid in a minimum amount of hot methanol in an
Erlenmeyer flask. The choice of methanol is critical as it provides a good solubility
differential for the resulting diastereomeric salts.[5]

o In a separate flask, dissolve 2.0 equivalents of racemic (x)-1-(2,6-
dichlorophenyl)ethanamine in methanol.

o Slowly add the amine solution to the hot tartaric acid solution with constant stirring. An
exothermic reaction will occur, and a precipitate will begin to form as the diastereomeric
salts are generated.

o Fractional Crystallization:

o Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at
least one hour to maximize the crystallization of the less soluble diastereomeric salt, which
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in this case is the [(S)-amine]-[(+)-tartrate] salt. The slow cooling process is essential for
the formation of pure crystals.

o Collect the crystalline solid by vacuum filtration.

o Wash the crystals with a small amount of cold methanol to remove any adhering mother
liquor containing the more soluble [(R)-amine]-[(+)-tartrate] salt.

e Liberation of the Free Amine:
o Transfer the collected crystals to a separatory funnel.

o Add a 10% aqueous solution of sodium hydroxide (NaOH) in excess to basify the mixture
(pH > 12). This deprotonates the ammonium salt, liberating the free (S)-amine.

o The free amine will separate as an organic layer. Extract the aqueous layer three times
with diethyl ether to ensure complete recovery of the amine.

¢ |solation and Purification:

o Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSQa)
to remove residual water.

o Filter off the drying agent.

o Remove the solvent (diethyl ether) using a rotary evaporator to yield the purified (S)-1-
(2,6-dichlorophenyl)ethanamine as an oil or liquid.

o Validation:

o The enantiomeric purity of the final product should be confirmed using chiral High-
Performance Liquid Chromatography (HPLC) or by measuring its specific optical rotation
with a polarimeter.

Workflow for Chiral Resolution

The following diagram illustrates the key stages in the diastereomeric salt resolution process.
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Caption: Workflow of diastereomeric salt resolution.
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Applications in Pharmaceutical Development

The primary application of (S)-1-(2,6-dichlorophenyl)ethanamine is as a crucial chiral building
block in the synthesis of APIs. Its defined stereochemistry allows for the creation of drugs that
interact with biological targets in a highly specific manner.

Precursor to Levobupivacaine

(S)-1-(2,6-dichlorophenyl)ethanamine is a precursor to the local anesthetic levobupivacaine.
Levobupivacaine is the pure (S)-enantiomer of bupivacaine. Clinical studies have shown that
levobupivacaine has a similar anesthetic potency to bupivacaine but with a significantly lower
risk of severe cardiovascular and central nervous system toxicity. The synthesis involves the
acylation of (S)-1-(2,6-dichlorophenyl)ethanamine with a suitable piperidine-2-carbonyl
chloride derivative, followed by N-alkylation. The use of the enantiomerically pure starting
material ensures that the final API has the correct stereochemistry, which is directly responsible
for its improved safety profile.

Use in Asymmetric Synthesis

Beyond its role as a direct precursor, this chiral amine can also be employed as a chiral
auxiliary or resolving agent in other asymmetric syntheses. Its primary amine group can be
used to form chiral imines or amides, which can then direct the stereochemical outcome of
subsequent reactions.

Safety and Handling

Proper handling of (S)-1-(2,6-dichlorophenyl)ethanamine is essential to ensure laboratory
safety. While a specific, comprehensive toxicology profile is not available, data from structurally
related compounds provide a basis for safe handling procedures.

e General Hazards: Similar chlorinated aromatic amines are classified as irritants. The
compound may cause skin and serious eye irritation.[4]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves (e.g., nitrile), safety goggles, and a laboratory coat.
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e Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of any vapors. Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place, away from light and
incompatible materials such as strong oxidizing agents.[1] Storing under an inert atmosphere
is also recommended to prevent degradation.[4]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(S)-1-(2,6-dichlorophenyl)ethanamine stands out as a specialty chemical whose value is
intrinsically linked to its chirality. Its chemical properties are well-suited for its primary role as a
key intermediate in the pharmaceutical industry. A thorough understanding of its synthesis,
resolution, and reactivity is paramount for researchers and drug development professionals
seeking to leverage this molecule for the creation of safer and more effective enantiomerically
pure drugs. The methodologies described in this guide provide a framework for the practical
application and safe handling of this important chiral building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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